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molecular formula C13H14Cl2O3 B1320960 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 884504-46-5

2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Cat. No. B1320960
M. Wt: 289.15 g/mol
InChI Key: MYKSNJIXSWYGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518415

Procedure details

A mixture of 2-[3-hydroxy-3-(2,4-dichlorophenyl)prop-1-yl]-1,3-dioxane (2.91 g) and pyridinium dichromate (6.96 g) in dry dimethylformamide (DMF: 20 ml) was stirred at room temperature for 7 hours. The reaction mixture was diluted with water (100 ml) and extracted with diethyl ether. The extracts were washed with water, dried over magnesium sulphate, and concentrated under reduced pressure to give 2-[2-(2,4-dichlorobenzoyl)ethyl]-1,3-dioxane (2.7 g, 93%) as an orange oil, IR (film): 1700 cm-1.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])[CH2:3][CH2:4][CH:5]1[O:10][CH2:9][CH2:8][CH2:7][O:6]1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>CN(C)C=O.O>[Cl:18][C:12]1[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[C:2]([CH2:3][CH2:4][CH:5]1[O:6][CH2:7][CH2:8][CH2:9][O:10]1)=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
OC(CCC1OCCCO1)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
6.96 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=C(C(=O)CCC2OCCCO2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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